Home > Products > Screening Compounds P13632 > 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide -

4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

Catalog Number: EVT-5075751
CAS Number:
Molecular Formula: C22H32N2O5
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) is a potent BCL-2 inhibitor used for treating various hematologic malignancies [, , ]. Its metabolism and disposition in humans have been extensively studied, revealing key metabolic pathways like oxidation, sulfation, and nitro reduction []. Notably, a disproportionate human metabolite, M27, has been identified, formed via CYP3A4-mediated oxidation and cyclization [].

    Venetoclax N-oxide (VNO)

    Compound Description: Venetoclax N-oxide (4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide) is an oxidative impurity identified during the degradation study of venetoclax []. It can be synthesized by oxidizing venetoclax with m-CPBA and serves as a valuable reference standard in venetoclax API manufacturing []. Interestingly, VNO undergoes a [, ] Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA) [].

    Venetoclax Hydroxylamine Impurity (VHA)

    Compound Description: Venetoclax hydroxylamine impurity (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide) is another impurity observed during venetoclax degradation, arising from a Meisenheimer rearrangement of VNO upon heating in water []. Like VNO, it serves as a reference standard in venetoclax production [].

    4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

    Compound Description: M27 is a major human metabolite of venetoclax, formed through CYP3A4-mediated oxidation of the dimethyl cyclohexenyl moiety, followed by cyclization at the α-carbon of the piperazine ring []. Despite being a significant metabolite in humans, preclinical data suggest it might lack clinically relevant on- or off-target pharmacological activities [].

    2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

    Compound Description: M30 is a significant nitro reduction metabolite of venetoclax, primarily formed by gut bacteria []. It represents a considerable portion of the administered dose recovered in feces [].

    Series of Benzamide Derivatives as ABL Kinase Inhibitors []

    Compound Description: Patent literature describes a series of benzamide derivatives designed as inhibitors of ABL1, ABL2, and BCR-ABL1 kinases []. These compounds share a common benzamide scaffold with diverse substitutions on the phenyl ring and the amide nitrogen []. The patent focuses on their potential as anticancer agents due to their ability to modulate these kinases involved in various cellular processes [].

    - Allosteric CCR5 Antagonist []

    Compound Description: 873140 (4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride) acts as a potent, allosteric, non-competitive antagonist of the CCR5 receptor, demonstrating potent antiviral activity against HIV-1 []. Notably, 873140 exhibits a unique mechanism, effectively blocking CCL5-induced calcium responses while only weakly inhibiting 125I-RANTES binding [].

    Relevance: While structurally distinct, the research on 873140 and other CCR5 antagonists highlights the importance of allosteric modulation as a potential therapeutic strategy []. This principle could be relevant when considering the design and development of novel compounds, including modifications of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide, for targeting receptors like CCR5.

    N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3(trifluoromethyl) benzamide []

    Compound Description: This compound acts as a potent RAF1 kinase inhibitor (RAF709) and has been investigated for its role in FSH signaling pathways in mouse ovarian granulosa cells []. It effectively inhibits RAF1 activity, reduces ERK phosphorylation, and suppresses CYP19A1 expression, ultimately impacting estradiol (E2) synthesis [].

    Properties

    Product Name

    4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

    IUPAC Name

    4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(oxan-4-ylmethyl)benzamide

    Molecular Formula

    C22H32N2O5

    Molecular Weight

    404.5 g/mol

    InChI

    InChI=1S/C22H32N2O5/c1-27-13-10-21(25)24-11-6-20(7-12-24)29-19-4-2-18(3-5-19)22(26)23-16-17-8-14-28-15-9-17/h2-5,17,20H,6-16H2,1H3,(H,23,26)

    InChI Key

    OYFBAKVOALVUOI-UHFFFAOYSA-N

    SMILES

    COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCC3CCOCC3

    Canonical SMILES

    COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCC3CCOCC3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.